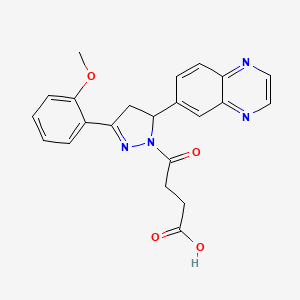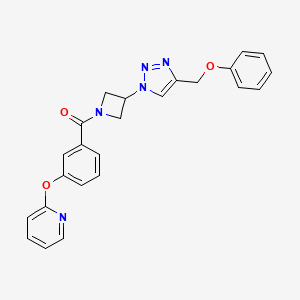
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C24H21N5O3 and its molecular weight is 427.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Azetidinones and Thiazolidinones Synthesis : A study by Chopde et al. (2011) involved synthesizing a series of azetidinones and thiazolidinones, highlighting the efficient synthesis methods and potential biological activities against bacterial strains Chopde, H. N., Meshram, J., Pagadala, R., & Jetti, V. (2011).
Antimicrobial Activity : Kumar et al. (2012) synthesized a series of methanones, including structures similar to the compound , and found them to exhibit significant antimicrobial activity, particularly those with a methoxy group Kumar, S., Meenakshi, Kumar, S., & Kumar, P. (2012).
P2X7 Antagonist Clinical Candidate : A study by Chrovian et al. (2018) involved the development of novel P2X7 antagonists, highlighting the potential therapeutic applications of such compounds in treating mood disorders Chrovian, C., Soyode-Johnson, A., Peterson, A. A., et al. (2018).
NK-1 Antagonist Activity : Research by Jungheim et al. (2006) utilized pyridine metallation chemistry to produce compounds exhibiting NK-1 antagonist activity, a notable area in pharmacological research Jungheim, L. N., Thrasher, K., Hembre, E., et al. (2006).
Anti-Tubercular Agents : Thomas et al. (2014) focused on designing and developing novel azetidinone derivatives, including 1, 2, 4-triazole, for anti-tubercular activity. This highlights the compound's potential use in tuberculosis treatment Thomas, B., George, D., & Harindran, J. (2014).
Chemical Synthesis and Characterization
Synthesis of Triazole Derivatives : Research by Erenler and Biellmann (2005) focused on the conversion of pyridine propargylic alcohols to enones, a key step in the synthesis of triazole derivatives Erenler, R., & Biellmann, J. (2005).
Crystal Structure Analysis : Cao et al. (2010) synthesized and characterized a related compound, providing insights into its crystal structure Cao, Z., Dong, H.-R., Shen, G.-l., & Dong, H.-S. (2010).
Corrosion Inhibition Studies : Ma et al. (2017) investigated triazole derivatives as corrosion inhibitors for mild steel in acidic medium, demonstrating the compound's potential application in industrial processes Ma, Q., Qi, S., He, X., Tang, Y., & Lu, G. (2017).
Eigenschaften
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-24(18-7-6-10-22(13-18)32-23-11-4-5-12-25-23)28-15-20(16-28)29-14-19(26-27-29)17-31-21-8-2-1-3-9-21/h1-14,20H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDLNZLJDVDYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(phenylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2609236.png)

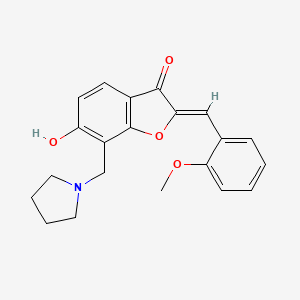

![5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2609242.png)
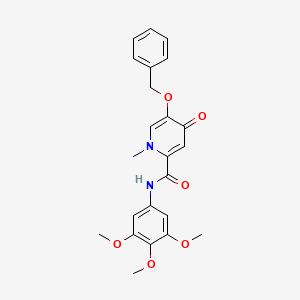
![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2609246.png)

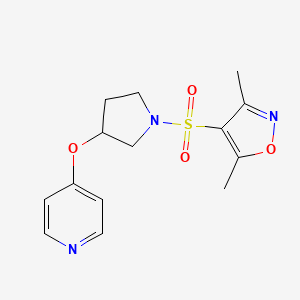
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2609250.png)
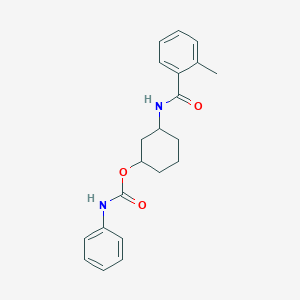
![N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609254.png)

